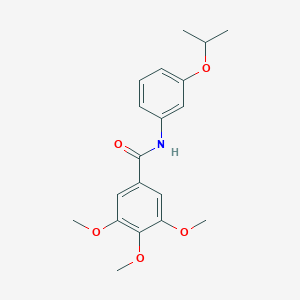
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, also known as IBTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to study the effects of serotonin receptor antagonists on the regulation of body temperature and energy metabolism. In neuroscience, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to investigate the role of serotonin receptors in the regulation of mood and behavior.
Mecanismo De Acción
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of body temperature and energy metabolism, and the modulation of mood and behavior. In preclinical studies, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce the proliferation of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide could be used as a tool compound to study the role of serotonin receptors in various physiological and behavioral processes.
Métodos De Síntesis
The synthesis of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the addition of 3-isopropoxyaniline and triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide.
Propiedades
Nombre del producto |
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Fórmula molecular |
C19H23NO5 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(3-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-15-8-6-7-14(11-15)20-19(21)13-9-16(22-3)18(24-5)17(10-13)23-4/h6-12H,1-5H3,(H,20,21) |
Clave InChI |
MMLNXOLUASCJQA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)
![3-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268162.png)








